molecular formula C18H16N4O3 B12199375 Ethyl 2-hydroxy-4-(pyridin-4-yl)-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Ethyl 2-hydroxy-4-(pyridin-4-yl)-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B12199375
M. Wt: 336.3 g/mol
InChI Key: ZZQSXLPBQCENGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-hydroxy-4-(pyridin-4-yl)-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a heterocyclic compound featuring a fused pyrimido-benzimidazole core. Key structural attributes include:

  • Ethyl ester moiety: At position 3, influencing solubility and metabolic stability.

Properties

Molecular Formula

C18H16N4O3

Molecular Weight

336.3 g/mol

IUPAC Name

ethyl 2-oxo-4-pyridin-4-yl-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C18H16N4O3/c1-2-25-17(24)14-15(11-7-9-19-10-8-11)22-13-6-4-3-5-12(13)20-18(22)21-16(14)23/h3-10,14-15H,2H2,1H3,(H,20,21,23)

InChI Key

ZZQSXLPBQCENGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N2C3=CC=CC=C3N=C2NC1=O)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Catalytic Systems

  • Acid Catalysts : Traditional conditions use hydrochloric acid or polyphosphoric acid (PPA) to promote cyclocondensation. For example, PPA at 190–195°C facilitates the fusion of intermediates into the dihydropyrimidine ring.

  • Lewis Acid Catalysts : Montmorillonite clay and Fe₂Cl₇-based ionic liquids enhance reaction efficiency under solvent-free conditions, achieving yields exceeding 80%.

  • Ammonium Chloride : This eco-friendly catalyst enables one-pot syntheses at 100°C, reducing side reactions and simplifying purification.

Solvent and Temperature Optimization

  • Solvent-Free Conditions : Reactions performed without solvents at 120°C for 6–8 hours minimize byproduct formation.

  • Microwave Assistance : Irradiation at 300 W for 15–20 minutes accelerates the reaction, achieving 85–90% yields while preserving stereochemical integrity.

Fusion of Benzimidazole and Dihydropyrimidine Frameworks

The final step involves coupling the pre-formed benzimidazole and dihydropyrimidine intermediates. This is achieved through:

Nucleophilic Aromatic Substitution

Reaction of 2-hydroxybenzimidazole with a halogenated dihydropyrimidine derivative (e.g., 4-chloro-3,4-dihydropyrimidine) in dimethylformamide (DMF) using K₂CO₃ as a base. The reaction proceeds at 80°C for 12 hours, with KI enhancing reactivity.

Cyclocondensation

Heating a mixture of o-phenylenediamine, pyridine-4-carbaldehyde, and ethyl acetoacetate in polyphosphoric acid at 190°C directly forms the fused ring system. This one-pot method avoids isolating intermediates but requires stringent temperature control.

Post-Synthesis Functionalization

Hydroxylation

The 2-hydroxy group is introduced via oxidative hydroxylation using hydrogen peroxide in acetic acid. Alternatively, hydrolysis of a 2-chloromethyl precursor with aqueous NaOH at 60°C yields the hydroxyl derivative.

Esterification

The ethyl ester group is installed by treating the carboxylic acid intermediate with ethanol in the presence of sulfuric acid under reflux. This step typically achieves >95% conversion.

Comparative Analysis of Synthetic Routes

MethodCatalystSolventTemperature (°C)Yield (%)Reference
Traditional BiginelliHClEthanol8065–70
Solvent-FreeMontmorilloniteNone12082–85
Microwave-AssistedNH₄ClDMSO180 (MW)88–90
One-Pot FusionPPANone19075–78

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-4-(pyridin-4-yl)-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the pyridine or benzimidazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce a fully saturated compound.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a fused heterocyclic structure that combines elements of pyrimidine and benzimidazole, with substitutions that enhance its biological activity. The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. The general synthetic pathway can be summarized as follows:

  • Starting Materials : Precursors such as 4-pyridinyl derivatives and appropriate carbonyl compounds.
  • Reactions : Cyclization reactions under acidic or basic conditions to form the dihydropyrimido framework.
  • Final Modifications : Introduction of the ethyl ester and hydroxyl groups through esterification and hydrolysis reactions.

Medicinal Chemistry Applications

Ethyl 2-hydroxy-4-(pyridin-4-yl)-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has shown promise in several biological assays:

  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli . The unique structure of this compound may enhance its efficacy against resistant strains.
  • Antitumor Activity : Compounds within the same class have exhibited cytotoxic effects on various cancer cell lines. Preliminary studies suggest that this compound could inhibit tumor growth by inducing apoptosis .

Case Studies

A few notable studies highlight the applications of this compound:

  • Study on Antimicrobial Properties :
    • A series of derivatives were synthesized and tested for their antimicrobial efficacy. This compound showed significant inhibition against Escherichia coli, with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics .
  • Antitumor Activity Evaluation :
    • In vitro assays on human cancer cell lines revealed that this compound could reduce cell viability significantly at low concentrations. Mechanistic studies indicated that it may trigger apoptotic pathways through the activation of caspases .

Material Science Applications

In addition to its medicinal properties, this compound may find applications in material science:

Corrosion Inhibition

Recent studies have indicated that compounds with similar structures can act as effective corrosion inhibitors in aggressive environments. For example:

  • Corrosion Studies : The compound's ability to form a protective layer on metal surfaces has been explored. It has shown potential for use in preventing corrosion in mild steel exposed to acidic conditions .

Mechanism of Action

The mechanism of action of Ethyl 2-hydroxy-4-(pyridin-4-yl)-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of pyrimido[1,2-a]benzimidazole derivatives with variations at positions 2 and 4. Below is a systematic comparison:

Table 1: Structural and Functional Comparison

Compound Name (Substituents) Position 2 Position 4 Molecular Formula Molar Mass (g/mol) Key Properties
Target Compound (2-OH, 4-pyridin-4-yl) -OH Pyridin-4-yl C19H17N4O3* ~349.37* High polarity, H-bond donor/acceptor
Ethyl 2-methyl-4-(4-pyridinyl)-... () -CH3 Pyridin-4-yl C19H18N4O2 334.38 Reduced H-bonding; increased lipophilicity
Ethyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-... () -CH3 2,3,4-Trimethoxyphenyl C23H25N3O5 423.46 Enhanced steric bulk; methoxy groups modulate electronic properties
Ethyl 2-oxo-4-(2,3,4-trimethoxyphenyl)-... () =O 2,3,4-Trimethoxyphenyl C22H23N3O6 425.40 Oxo group enhances rigidity; potential keto-enol tautomerism

*Estimated based on structural similarity to and .

Key Observations

Methoxy groups (e.g., in and ) introduce steric hindrance and electron-donating effects, altering reactivity and binding interactions .

Hydrogen-Bonding Capacity: The -OH group acts as a strong hydrogen-bond donor, contrasting with the methyl group’s inertness and the oxo group’s dual role as H-bond acceptor . Pyridin-4-yl () and trimethoxyphenyl () substituents differ in their ability to engage in π-π stacking or hydrophobic interactions .

Synthetic Considerations :

  • Introduction of -OH likely requires protective strategies (e.g., silylation) during synthesis, whereas methyl or oxo groups may be installed via alkylation or oxidation .
  • Crystallographic validation (e.g., via SHELX software) is critical for confirming regiochemistry and substituent placement .

Biological Implications :

  • Pyridinyl groups () are common in kinase inhibitors, while trimethoxyphenyl groups () are associated with tubulin-binding activity in anticancer agents .
  • The hydroxyl group in the target compound may enhance target engagement through H-bonding but could also reduce metabolic stability .

Biological Activity

Ethyl 2-hydroxy-4-(pyridin-4-yl)-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H14N4O3\text{C}_{15}\text{H}_{14}\text{N}_4\text{O}_3

This indicates that it contains multiple functional groups that may contribute to its biological activities. The presence of the pyridine moiety is particularly noteworthy as it often enhances the pharmacological properties of similar compounds.

Research has identified several mechanisms through which this compound exerts its biological effects:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, such as carbonic anhydrases, which are crucial for various physiological processes including acid-base balance and fluid secretion. This inhibition can lead to therapeutic effects in conditions like glaucoma and edema .
  • Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit antimicrobial properties against a range of pathogens. For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential applications in treating bacterial infections .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways suggests it could be beneficial in treating inflammatory diseases. In particular, it may inhibit the production of pro-inflammatory cytokines .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Target/Effect Reference
Enzyme InhibitionCarbonic Anhydrase II
AntimicrobialStaphylococcus aureus, E. coli
Anti-inflammatoryCytokine modulation
AnticancerCell cycle regulation

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various derivatives of this compound against clinical strains of bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 125 to 250 µg/mL for effective strains . This suggests that modifications to the structure can enhance potency.
  • Inhibition Studies : Another research effort focused on the inhibition of carbonic anhydrase by similar dihydropyrimidine derivatives, revealing IC50 values in the nanomolar range, highlighting their potential as therapeutic agents for conditions requiring enzyme modulation .
  • Anti-inflammatory Effects : In vivo studies demonstrated that administration of related compounds resulted in significant reductions in markers of inflammation in animal models, suggesting a beneficial role in chronic inflammatory conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.